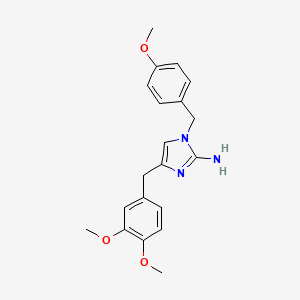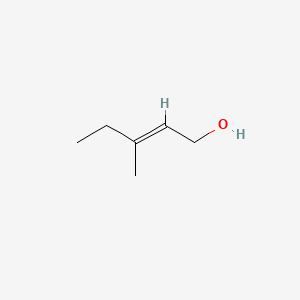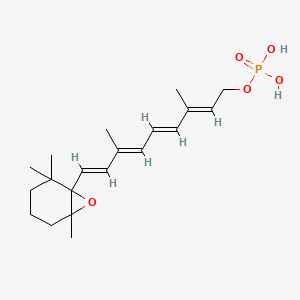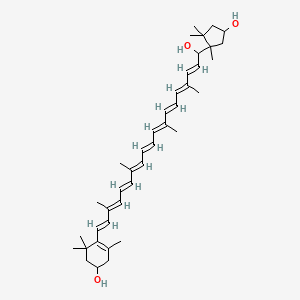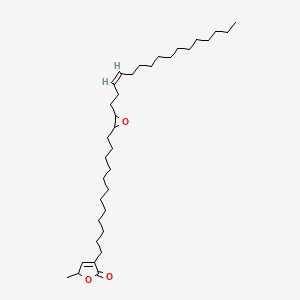
Epoxymurin-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxymurin-A is a polyketide.
Epoxymurin a belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Epoxymurin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Epoxymurin a has been primarily detected in urine. Within the cell, epoxymurin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, epoxymurin a can be found in fruits and soursop. This makes epoxymurin a a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Chemical and Structural Analysis
- Novel Opioid Kappa-Agonists: Epoxymurin-A, as part of the 4,5-epoxymorphinan class, was identified as a new chemical class opioid kappa-agonist. This discovery highlights its potential in opioid research and treatment development, particularly as an antipruritic agent (Kawai et al., 2008).
Oncology and Cancer Research
Cancer Epigenetics
While not directly mentioning this compound, this research emphasizes the growing importance of epigenetics in cancer research. This highlights the potential role substances like this compound could play in understanding and treating cancer through epigenetic mechanisms (Rodríguez-Paredes & Esteller, 2011).
Ependymoma Treatment
Research identified specific FDA-approved oncology drugs with selective potency in high-risk childhood ependymoma. While this compound is not directly referenced, this study sets a precedent for exploring new compounds in this context (Donson et al., 2018).
Follicular Lymphoma Suppression
EPH receptor A7, identified as a tumor suppressor in follicular lymphoma, underscores the potential of exploring new molecular pathways in cancer treatment, which could include compounds like this compound (Oricchio et al., 2011).
Angiogenesis and NF-kappaB Inhibition
- Angiogenesis Inhibition: The synthesis of (+)-epoxyquinol A, a compound related to this compound, was shown to inhibit the activation of NF-kappaB, a factor in angiogenesis. This suggests this compound’s potential role in angiogenesis-related research (Li et al., 2002).
Neurology and Brain Research
- Erythropoietin in Brain Injury: Studies on erythropoietin (EPO), a hormone involved in erythropoiesis, have shown its potential in treating brain injury and other neurological conditions. This research can provide insights into how similar compounds, like this compound, might influence brain health and recovery (Emir et al., 2004).
Eigenschaften
CAS-Nummer |
151484-64-9 |
|---|---|
Molekularformel |
C35H62O3 |
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19- |
InChI-Schlüssel |
BUQYQSMGNYBXDM-QOCHGBHMSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
SMILES |
CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Andere CAS-Nummern |
151484-64-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



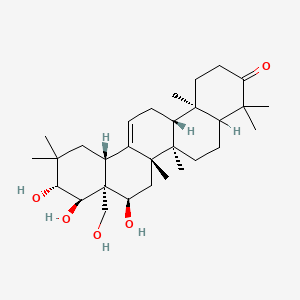

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)


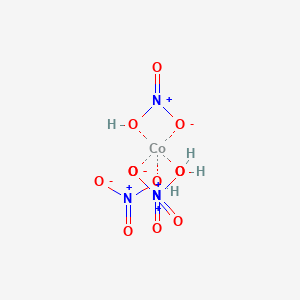
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
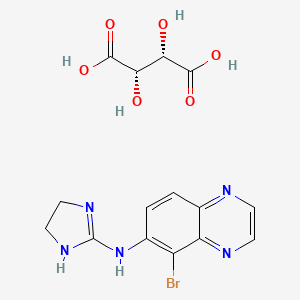
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
